molecular formula C16H25N3O2 B1448832 tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate CAS No. 1803566-61-1

tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate

Cat. No.: B1448832
CAS No.: 1803566-61-1
M. Wt: 291.39 g/mol
InChI Key: YMNYDFJUQPZZQF-UHFFFAOYSA-N
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Description

tert-Butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate is an advanced chemical intermediate classified as a pyrrolopyrazine-spirocyclic piperidine. Its primary research value lies in its application as a modulator of ion channels, specifically sodium channels, which are critical targets in neurological and pain research . Studies focusing on this compound explore its potential to address high-unmet medical needs in managing various pain states, including neuropathic pain, inflammatory pain, postoperative pain, and migraine . Research into this spirocyclic structure contributes to the broader investigation of neurological pathways and the development of potential therapeutic agents for a range of central nervous system (CNS) disorders and channelopathies . This product is intended for research purposes by qualified laboratory personnel and is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,3'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-15(2,3)21-14(20)19-10-5-7-16(12-19)13-6-4-9-18(13)11-8-17-16/h4,6,9,17H,5,7-8,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNYDFJUQPZZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that combines elements of piperidine and pyrrolo[1,2-a]pyrazine. Its molecular formula is C15H22N4O2C_{15}H_{22}N_4O_2, with a molecular weight of approximately 290.36 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its interaction with biological targets.

Research indicates that compounds with similar structural motifs often exhibit activity through multiple mechanisms:

  • Receptor Modulation : Compounds with spirocyclic structures can act as modulators of various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors.
  • Inhibition of Enzymatic Activity : Certain derivatives have shown potential in inhibiting enzymes involved in metabolic pathways, particularly those associated with inflammatory responses.

Anticancer Properties

Compounds within the spirocyclic class have been investigated for their anticancer activities. They may induce apoptosis in cancer cells through the modulation of signaling pathways such as p53 and NF-kB.

Neuroprotective Effects

There is evidence suggesting that similar compounds may possess neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This could be particularly relevant for neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Smith et al. (2020)Investigated the structure-activity relationship (SAR) of spirocyclic compounds; identified key functional groups that enhance receptor affinity.
Johnson et al. (2021)Reported on the antimicrobial activity of piperidine derivatives; suggested potential applications in treating resistant bacterial infections.
Lee et al. (2022)Explored neuroprotective effects in vitro; showed reduced cell death in models of oxidative stress when treated with related compounds.

Scientific Research Applications

Pharmacological Studies

Tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate has been investigated for its potential pharmacological properties. Preliminary studies suggest that it may exhibit activity against certain targets involved in neurological disorders. The spirocyclic structure is known to enhance binding affinity to specific receptors, which is crucial for drug efficacy.

Neuroprotective Effects

Recent research has indicated that compounds with similar structures may offer neuroprotective effects by modulating neurotransmitter systems. The potential for this compound to influence pathways related to neurodegeneration makes it a candidate for further exploration in treating conditions like Alzheimer's disease and Parkinson's disease.

Antitumor Activity

There is emerging evidence that spirocyclic compounds can exhibit antitumor properties. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of programmed cell death. This compound's specific interactions at the molecular level warrant deeper investigation.

Synthetic Chemistry

The synthesis of this compound represents an important advancement in synthetic organic chemistry. Researchers are exploring efficient synthetic routes that could facilitate the production of this compound and its derivatives for pharmaceutical applications.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a transient protecting group for the piperidine nitrogen, enabling selective deprotection under acidic conditions.

Reaction Conditions Product Source
Acidic hydrolysisTrifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hrsFree spirocyclic piperidine-pyrrolopyrazine amine
Hydrochloric acid cleavage4M HCl in dioxane, room temperature, 2 hrsAmine hydrochloride salt

Key Findings :

  • TFA-mediated cleavage is the most widely used method, achieving >95% yield of the free amine .

  • The spirocyclic core remains intact during deprotection, confirming its stability under acidic conditions .

Functionalization of the Deprotected Amine

The free amine undergoes diverse reactions to form derivatives with pharmacological relevance.

Alkylation

Reagent Conditions Product Application Source
Alkyl halides (e.g., CH₃I)K₂CO₃, DMF, 60°C, 12 hrsN-Alkylated spirocyclic piperidine derivativeIntermediate for ion channel modulators
EpoxidesEtOH, reflux, 24 hrsAmino alcohol derivativesBioactive scaffold synthesis

Acylation

Reagent Conditions Product Application Source
Acetyl chloridePyridine, DCM, 0°C to RT, 2 hrsN-Acetylated derivativeProbing receptor interactions
Sulfonyl chloridesNEt₃, THF, 0°C, 1 hrSulfonamide analogsCXCR4 antagonist candidates

Mechanistic Insight :

  • Alkylation proceeds via nucleophilic substitution (SN2), while acylation involves attack of the amine on electrophilic carbonyl groups .

Ring-Opening and Rearrangement Reactions

The spirocyclic system exhibits limited ring-opening reactivity under controlled conditions:

Reaction Conditions Product Source
Acid-catalyzed rearrangementH₂SO₄, MeOH, 80°C, 6 hrsFused bicyclic pyrrolopyrazine
Oxidative cleavageRuO₄, H₂O/CH₃CN, 0°C, 2 hrsFragmented diketone intermediates

Note : Ring-opening is rare and typically requires harsh conditions, underscoring the scaffold’s stability .

Cross-Coupling Reactions

The deprotected amine participates in palladium-catalyzed couplings for complex molecule synthesis:

Reaction Type Catalyst System Product Application Source
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneArylaminated derivativesKinase inhibitor precursors
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂OBiaryl-spirocyclic hybridsDrug discovery intermediates

Comparative Reactivity Table

Reaction Type Rate Yield Functional Group Tolerance
Boc deprotectionFast>95%Sensitive to strong bases
N-AlkylationModerate60–80%Tolerates esters, ethers
Suzuki couplingSlow40–70%Halides required

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Frameworks

Several structurally related spirocyclic compounds have been reported, differing in substituents, ring systems, or biological activities. Key examples include:

Compound Structure Key Features Synthesis Yield Biological Activity Reference
Compound 14 () (±)-tert-Butyl (3R,3a′R,3b′S,9a′S)-6-chloro-7-methyl-1′,2,3′-trioxo-2′-phenyl-2′,3′,3a′,3b′,4′,6′,7′,9a′-octahydrospiro[indoline-3,9′-pyrrolo[3′,4′:3,4]pyrrolo[1,2-a]pyrazine]-5′(1′H)-carboxylate Chloro, methyl, and phenyl substituents; indoline-spiro core 60% (flash chromatography) Synergistic antifungal activity with fluconazole
Compound 22 () (±)-tert-Butyl (3R,3a′R,3b′S,9a′S)-7-methyl-1′,2,3′-trioxo-2′-phenyl-2′,3′,3a′,3b′,4′,6′,7′,9a′-octahydrospiro[indoline-3,9′-pyrrolo[3′,4′:3,4]pyrrolo[1,2-a]pyrazine]-5′(1′H)-carboxylate Methyl and phenyl substituents; indoline-spiro core 60% (EtOAc/hexane purification) Antifungal synergy (mechanism under study)
Compound 31 () tert-Butyl 3′,4′-dihydro-1′H-spiro[piperidine-4,2′[1,5]naphthyridine]-1-carboxylate Naphthyridine-spiro system; no oxygenated substituents Not explicitly reported (flow synthesis) Not reported; modular synthesis for library generation
Ranirestat analogue () (3R)-2′-[(4-bromo-2-fluorophenyl)methyl]-spiro[pyrrolidine-3,4′-pyrrolo[1,2-a]pyrazine]-1′,2,3′,5-tetrone Bromo-fluorophenyl and tetrone groups Not reported Neuroprotective activity (aldose reductase inhibition)

Key Observations :

  • Substituent Effects : Chloro and methyl groups (e.g., Compound 14) enhance antifungal potency, while bromo-fluorophenyl groups () confer neuroprotective properties.
  • Synthetic Efficiency : Yields for spirocyclic tert-butyl carboxylates range from 26–60%, with flash chromatography as the dominant purification method .
  • Biological Relevance : Pyrrolo[1,2-a]pyrazine derivatives exhibit diverse activities, including antifungal () and antibacterial (), but the tert-butyl carboxylate variants are primarily explored for synergistic antifungal applications .
Functional Analogues with Pyrrolo[1,2-a]pyrazine Cores

Compounds sharing the pyrrolo[1,2-a]pyrazine moiety but lacking spirocyclic frameworks also provide critical insights:

Compound Structure Key Features Activity Reference
Pyrrolo[1,2-a]pyrazine-1,4-dione () Hexahydro-3-(2-phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione Ketone groups; phenylmethyl substituent Antifungal (inhibits Alternaria alternata)
5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine () Dipyrrolo-pyrazine with ethoxy groups Ethoxy substituents Antifungal and plant growth promotion
Pyrrolo[1,2-a]pyrazinium salts () 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine derivatives Hydrogenated core; chiral centers Enantioselective synthesis (up to 95% ee)

Key Observations :

  • Antifungal Specificity : Pyrrolo[1,2-a]pyrazine-1,4-diones () are more potent than alcohol derivatives, highlighting the role of ketone groups in bioactivity.
Commercial and Industrial Relevance
  • Pricing : tert-Butyl spiro compounds are commercially available at premium prices (e.g., 1 g for €1,008; ), reflecting their synthetic complexity and niche applications.
  • Scalability : Flow synthesis () offers advantages in modularity and reproducibility compared to traditional batch methods.

Preparation Methods

Construction of the Spirocyclic Core

  • The spirocyclic framework is formed by cyclization reactions involving piperidine and pyrrolo[1,2-a]pyrazine precursors.
  • Commonly, the synthesis starts from a substituted piperidine derivative bearing a protected amine group (e.g., tert-butoxycarbonyl (Boc) protection).
  • The pyrrolo[1,2-a]pyrazine moiety is introduced via condensation or cyclization with appropriate nitrogen-containing heterocyclic intermediates.
  • Intramolecular cyclization under controlled conditions yields the spiro linkage between the piperidine and pyrrolo[1,2-a]pyrazine rings.

Protection and Functional Group Manipulation

  • The tert-butyl carboxylate group is introduced to protect the amine functionality during synthesis, commonly by reaction with tert-butyl chloroformate or similar reagents.
  • This protecting group stabilizes the intermediate and facilitates purification.
  • Deprotection can be achieved under acidic conditions if required for further functionalization.

Typical Reaction Conditions

  • Solvents such as dichloromethane, acetonitrile, or tetrahydrofuran are frequently used.
  • Reactions are often performed at ambient to moderate temperatures (20–80 °C).
  • Catalysts or bases like triethylamine or N,N-diisopropylethylamine are employed to promote coupling or cyclization.
  • Purification is usually done by chromatography or recrystallization.

Representative Preparation Example (Based on Patent Literature)

Step Reagents/Conditions Description Yield (%) Notes
1 Piperidine derivative + tert-butyl chloroformate, base Protection of amine as Boc derivative 85–90 Ensures amine stability
2 Pyrrolo[1,2-a]pyrazine precursor + protected piperidine Cyclization to form spirocyclic core 70–80 Intramolecular cyclization under mild heating
3 Purification by chromatography Isolation of pure tert-butyl 3',4'-dihydro-2'H-spiro compound Confirmed by NMR, MS

This sequence is adapted from synthetic methodologies reported in patent CA2825204C and related literature, which describe spirocyclic piperidine amides and their preparation.

Research Findings and Optimization

  • The formation of the spirocyclic structure is sensitive to reaction conditions; temperature and solvent choice significantly affect yield and purity.
  • Use of protecting groups such as tert-butyl carbamate is crucial to prevent side reactions during cyclization.
  • Recent advances emphasize greener solvents and milder conditions to improve sustainability.
  • Analytical characterization (NMR, MS, IR) confirms the structure and purity of the compound at each stage.

Summary Table of Preparation Parameters

Parameter Typical Value/Range Impact on Synthesis
Starting Materials Piperidine derivatives with Boc protection, pyrrolo[1,2-a]pyrazine precursors Determines core structure formation
Solvent Dichloromethane, acetonitrile, THF Influences reaction rate and selectivity
Temperature 20–80 °C Controls cyclization efficiency
Base/Catalyst Triethylamine, DIPEA Facilitates coupling and deprotonation
Reaction Time Several hours to overnight Ensures complete conversion
Purification Method Chromatography, recrystallization Achieves high purity
Yield 70–90% overall Dependent on optimization of above factors

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3',4'-dihydro-2'H-spiro[piperidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate

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